molecular formula C16H18N2O6S2 B15110462 4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

Cat. No.: B15110462
M. Wt: 398.5 g/mol
InChI Key: XHKPOVXZQQQNEJ-UHFFFAOYSA-N
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Description

4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities. This compound is part of a broader class of thiazole derivatives that have been extensively studied for their potential therapeutic applications, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the oxobutanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.

Scientific Research Applications

4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, and abafungin. Compared to these compounds, 4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is unique due to its specific structural features and the presence of the methoxyphenyl group, which may confer distinct biological activities.

Properties

Molecular Formula

C16H18N2O6S2

Molecular Weight

398.5 g/mol

IUPAC Name

4-[[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H18N2O6S2/c1-24-11-4-2-3-10(7-11)18-12-8-26(22,23)9-13(12)25-16(18)17-14(19)5-6-15(20)21/h2-4,7,12-13H,5-6,8-9H2,1H3,(H,20,21)

InChI Key

XHKPOVXZQQQNEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC(=O)O

Origin of Product

United States

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